Euscaphic acid
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Overview
Description
Euscaphic acid, also known as jacarandic acid or tormentic acid, is a pentacyclic triterpenoid. It is characterized by its urs-12-en-28-oic acid structure, substituted by hydroxy groups at positions 2, 3, and 19. This compound is naturally found in the leaves of Rosa laevigata and other medicinal plants . This compound exhibits various biological activities, including anti-inflammatory, anticoagulant, and antioxidant effects .
Mechanism of Action
Target of Action
Euscaphic acid, a triterpene derived from the root of the R. alceaefolius Poir, primarily targets DNA polymerases . It inhibits calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β) . These enzymes are crucial for DNA replication and repair, thus playing a significant role in cell proliferation and survival .
Mode of Action
This compound interacts with its targets, DNA polymerases, by inhibiting their activity . This inhibition leads to a decrease in DNA replication and repair, which can result in cell cycle arrest and apoptosis . Additionally, this compound has been found to protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK 1/2 signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit enzymes involved in glucose metabolism, which can normalize plasma glucose and insulin levels . Furthermore, it has been found to act on the IL-17 and PPAR signaling pathways, thereby exerting anti-inflammatory effects .
Result of Action
This compound has multiple molecular and cellular effects. It has been found to reduce the expression of inflammatory cytokines and activation of transcription factors . It also reduces critical factors for pruritus such as immunoglobulin E hyperproduction, mast cell invasion, and interleukin-33 expression . In addition, it has been shown to ameliorate fatigue by enhancing anti-oxidative and anti-inflammatory properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of atopic dermatitis, the effectiveness of this compound can be affected by factors such as the presence of allergens, the state of the skin barrier, and individual immune responses . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Euscaphic acid can be extracted from natural sources such as the leaves of Rosa laevigata. The extraction process typically involves the use of organic solvents like methanol, chloroform, and dimethyl sulfoxide . The compound is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials followed by purification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the quantification and quality control of this compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Euscaphic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups .
Scientific Research Applications
Euscaphic acid has a wide range of scientific research applications:
Chemistry: Used as a marker compound for quality control in the analysis of medicinal plants.
Biology: Investigated for its anti-inflammatory, anticoagulant, and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating conditions like atopic dermatitis and non-Hodgkin lymphoma
Industry: Utilized in the development of health functional foods due to its anti-fatigue properties.
Comparison with Similar Compounds
- Ursolic acid
- Oleanolic acid
- Corosolic acid
- Maslinic acid
Euscaphic acid stands out for its potent anti-inflammatory and antitumor properties, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
53155-25-2 |
---|---|
Molecular Formula |
C30H48O5 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,10S,11R,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20?,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 |
InChI Key |
OXVUXGFZHDKYLS-SPQMEPECSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |
Appearance |
Powder |
melting_point |
270 - 271 °C |
Key on ui other cas no. |
53155-25-2 |
physical_description |
Solid |
Synonyms |
(2alpha,3beta)-isomer of euscaphic acid 2alpha-acetyl tormentic acid euscaphic acid jacarandic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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